

# head-to-head comparison of Prisma APH and older generation apheresis machines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Prisma APH |           |
| Cat. No.:            | B1178968   | Get Quote |

## A Head-to-Head Comparison of Modern and Legacy Apheresis Systems

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of cellular research and therapeutic development, the efficiency and quality of apheresis technology are paramount. The selection of an appropriate apheresis machine directly impacts the viability and composition of collected cells, which is a critical consideration for applications ranging from CAR-T cell therapy manufacturing to donor lymphocyte infusions. This guide provides a detailed, data-driven comparison of modern apheresis systems against older generation machines, focusing on key performance indicators relevant to scientific and clinical research.

Clarification on "**Prisma APH**": Initial searches for a "**Prisma APH**" apheresis machine did not yield a relevant device for cell collection. The "Prisma" line from Baxter, including the Prismaflex and PrisMax systems, are primarily designed for continuous renal replacement therapy and therapeutic plasma exchange in critical care settings, not for the apheresis procedures typically required in research and donor settings.[1][2][3][4][5][6][7] In contrast, "Prisma AP.H" refers to a dental composite material.[8][9] Therefore, this guide will focus on a representative modern system, the Spectra Optia, and compare it with well-documented older generation machines such as the COBE Spectra, Amicus, and COM.TEC.

### **Comparative Performance Data**



The following tables summarize key quantitative data from comparative studies on various apheresis machines. These metrics are crucial for evaluating the suitability of a system for specific research or clinical protocols.

Table 1: Plateletpheresis Performance Comparison

| Paramete<br>r                                | Spectra<br>Optia | Amicus      | COM.TEC   | Trima<br>Accel | Haemone<br>tics<br>MCS+ | Source        |
|----------------------------------------------|------------------|-------------|-----------|----------------|-------------------------|---------------|
| Collection Efficiency (%)                    | 65.4             | 52.6        | 49.5      | 63.7           | 48.4                    | [10][11]      |
| Collection Rate (x 10 <sup>11</sup> PLT/min) | 0.056            | 0.056       | 0.067     | 0.056          | 0.038                   | [1][10][11]   |
| Procedure<br>Time (min)                      | 59.5             | 46 - 79.6   | 59 - 66   | 64.3           | -                       | [1][8][9][11] |
| Product<br>Volume<br>(mL)                    | -                | 223.8       | -         | 228            | -                       | [8][11]       |
| ACD-A<br>Volume<br>(mL)                      | -                | 313 - 319.4 | 378 - 426 | 309.3 - 329    | -                       | [1][8][9]     |

Table 2: Mononuclear Cell (MNC) and Stem Cell Collection Comparison



| Parameter                       | Spectra<br>Optia | COBE<br>Spectra | Amicus | Fresenius<br>Com.Tec | Source |
|---------------------------------|------------------|-----------------|--------|----------------------|--------|
| MNC Collection Efficiency (%)   | 57.9             | 40.3            | -      | -                    | [3]    |
| CD34+ Collection Efficiency (%) | 87               | -               | -      | 70                   | [12]   |
| Procedure<br>Time (min)         | 283              | 217             | -      | -                    |        |
| Product<br>Volume (mL)          | Lower            | Higher          | Higher | Lower                | [12]   |
| RBC<br>Contaminatio<br>n        | Less             | More            | -      | -                    | [3]    |
| Platelet Loss                   | Greater          | Lower           | -      | -                    |        |

## **Experimental Methodologies**

The data presented in this guide are derived from studies employing rigorous experimental protocols. Below are summaries of typical methodologies used to compare the performance of apheresis machines.

#### **Protocol for Plateletpheresis Comparison**

A common methodology for comparing plateletpheresis procedures involves a randomized, prospective, or retrospective study design.

- Donor Selection: A cohort of healthy, eligible donors is recruited. Key donor characteristics such as age, sex, weight, pre-apheresis platelet count, and hematocrit are recorded to ensure comparability between machine groups.[1][8][10]
- Randomization: Donors are randomly assigned to undergo plateletpheresis on one of the machines being compared (e.g., Spectra Optia, Amicus, COM.TEC).[1]



- Procedure: The apheresis procedure is performed according to the manufacturer's instructions for each machine. A target platelet yield is typically set as the endpoint for the collection.[8]
- Data Collection: Key procedural parameters are recorded, including:
  - Total procedure time
  - Blood volume processed
  - Volume of anticoagulant (ACD-A) used[1][9]
- Product Analysis: The collected platelet product is analyzed for:
  - Total platelet yield
  - Product volume
  - White blood cell (WBC) and red blood cell (RBC) contamination[1]
- · Calculation of Performance Metrics:
  - Collection Efficiency (%): (Total platelets in product / (Pre-apheresis platelet count x Blood volume processed)) x 100
  - Collection Rate: Total platelet yield / Procedure time[1]
- Statistical Analysis: The collected data are statistically analyzed to identify significant differences in performance between the machines.

# Protocol for Mononuclear Cell (MNC) Collection Comparison

For applications such as donor lymphocyte infusions or CAR-T cell manufacturing, the efficiency of MNC collection is critical.

 Patient/Donor Cohort: A group of patients or healthy donors is selected for unstimulated leukapheresis.[3]



- Machine Assignment: Subjects are either randomly assigned to a machine or, in some study designs, undergo collections on different machines sequentially to allow for intra-patient comparison.[3]
- Apheresis Procedure: The MNC collection is performed following the standard operating procedure for each device.
- Process Variables: Data on process volume and time are collected.[3]
- Product Characterization: The collected product is analyzed for:
  - Total MNC yield
  - Product volume
  - Contamination with non-target cells (RBCs, granulocytes)
  - Platelet attrition (loss of platelets from the donor)[3]
- Cell Viability and Composition: For research and therapeutic applications, further analysis using flow cytometry is often performed to determine the viability and percentage of specific cell subsets (e.g., CD3+, CD34+).
- Performance Evaluation: The collection efficiency for the target cell population is calculated.

#### **Visualized Workflows**

The following diagrams illustrate the logical flow of the comparative experimental protocols described above.





Click to download full resolution via product page

Caption: Workflow for a randomized controlled trial comparing two apheresis machines.





Click to download full resolution via product page

Caption: Logical relationship of inputs and outputs for evaluating apheresis performance.

#### **Discussion and Conclusion**

The choice of an apheresis system is a critical decision that can significantly influence the outcomes of research and the quality of therapeutic cell products.

- Efficiency and Throughput: Modern systems like the Spectra Optia and Trima Accel generally demonstrate higher collection efficiencies compared to older machines.[10][11] This means they can collect the target cell population from a smaller volume of processed blood, which can lead to shorter procedure times and potentially a better donor experience.[11] For instance, the Spectra Optia has been shown to have a significantly higher mononuclear cell collection efficiency compared to the COBE Spectra (57.9% vs 40.3%).[3]
- Product Quality: Newer generation machines often yield products with lower levels of contamination from non-target cells. For example, studies have shown that the Spectra Optia collects products with less red blood cell contamination compared to the COBE Spectra.[3]
   This is a crucial factor for downstream applications where cell purity is essential.



- Automation and Usability: The Spectra Optia offers greater automation compared to the more manual COBE Spectra. This can lead to improved consistency and may reduce the need for constant operator intervention.
- Trade-offs: While newer systems offer numerous advantages, there can be trade-offs. One study noted that while the Spectra Optia produced a purer product, it was associated with greater platelet loss for the donor during hematopoietic progenitor stem cell collections compared to the COBE Spectra. Additionally, the increased automation and complexity of newer machines may come with a higher initial capital cost.

In conclusion, for researchers, scientists, and drug development professionals, modern apheresis systems like the Spectra Optia offer significant advantages in terms of collection efficiency and product purity. However, the selection of a machine should be based on a thorough evaluation of the specific requirements of the intended application, considering factors such as the target cell population, required purity, throughput needs, and budget constraints. The data and methodologies presented in this guide provide a framework for making an informed decision.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. baxter.com [baxter.com]
- 2. baxter.com [baxter.com]
- 3. PRISMAFLEX System for Critical Care | Baxter [baxter.com.tw]
- 4. baxterhealthcare.co.uk [baxterhealthcare.co.uk]
- 5. GAMBRO PRISMAFLEX Med-Get [med-get.com]
- 6. Baxter Launches PrisMax in U.S. to Maximize Care for Critically III Patients [healthtechglobal.com]
- 7. renalcareus.baxter.com [renalcareus.baxter.com]



- 8. net32.com [net32.com]
- 9. dentalproductshopper.com [dentalproductshopper.com]
- 10. EXPERIENCE OF PLASMAPHERESIS PERFORMED WITH CRRT MONITORS BY ICU STAFF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hemopro.com [hemopro.com]
- 12. Evaluation of the safety and efficacy of extracorporeal carbon dioxide removal in the critically ill using the PrismaLung+ device PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of Prisma APH and older generation apheresis machines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178968#head-to-head-comparison-of-prisma-aphand-older-generation-apheresis-machines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com